molecular formula C10H22N2 B13589593 6-(Pyrrolidin-1-yl)hexan-2-amine

6-(Pyrrolidin-1-yl)hexan-2-amine

Cat. No.: B13589593
M. Wt: 170.30 g/mol
InChI Key: JJLBRTMIVRFDFM-UHFFFAOYSA-N
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Description

6-(Pyrrolidin-1-yl)hexan-2-amine is a chemical compound that features a pyrrolidine ring attached to a hexane chain with an amine group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyrrolidin-1-yl)hexan-2-amine typically involves the reaction of pyrrolidine with a suitable hexane derivative. One common method is the reductive amination of 6-oxohexan-2-amine with pyrrolidine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

6-(Pyrrolidin-1-yl)hexan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives .

Scientific Research Applications

6-(Pyrrolidin-1-yl)hexan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Pyrrolidin-1-yl)hexan-2-amine involves its interaction with various molecular targets, primarily through its amine group. This interaction can influence biochemical pathways, particularly those involving neurotransmitters. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Pyrrolidin-1-yl)hexan-2-amine is unique due to its combination of a pyrrolidine ring and a hexane chain with an amine group. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry and biology .

Properties

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

6-pyrrolidin-1-ylhexan-2-amine

InChI

InChI=1S/C10H22N2/c1-10(11)6-2-3-7-12-8-4-5-9-12/h10H,2-9,11H2,1H3

InChI Key

JJLBRTMIVRFDFM-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCN1CCCC1)N

Origin of Product

United States

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